Trometamol citrate

Acid-base physiology Metabolic acidosis treatment Buffer capacity

Trometamol citrate (CAS 14504-24-6; molecular formula C₁₀H₁₉NO₁₀; molecular weight 313.26 g/mol) is the monobasic citrate salt of tromethamine (also known as TRIS, THAM, or tris(hydroxymethyl)aminomethane) and citric acid in a 1:1 stoichiometric ratio. The compound combines the proton-accepting amine buffer capacity of tromethamine (pKₐ 8.1 at 25°C, 7.8 at 37°C) with the metal-chelating and antioxidant properties of the citrate anion, yielding a dual-function buffering species that is recognized in pharmacopoeial compendia including the European Pharmacopoeia (monograph and USP, and is registered as a Unique Ingredient Identifier (UNII: Y370FA4B4G) by the FDA.

Molecular Formula C10H19NO10
Molecular Weight 313.26 g/mol
CAS No. 14504-24-6
Cat. No. B079836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrometamol citrate
CAS14504-24-6
SynonymsTHAM-zitrat [German]
Molecular FormulaC10H19NO10
Molecular Weight313.26 g/mol
Structural Identifiers
SMILESC(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(CO)(CO)N)O
InChIInChI=1S/C6H8O7.C4H11NO3/c7-3(8)1-6(13,5(11)12)2-4(9)10;5-4(1-6,2-7)3-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);6-8H,1-3,5H2
InChIKeyVTMHBUDWQBDMQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trometamol Citrate (CAS 14504-24-6): Procurement-Grade Buffering Salt for Pharmaceutical and Biomedical Applications


Trometamol citrate (CAS 14504-24-6; molecular formula C₁₀H₁₉NO₁₀; molecular weight 313.26 g/mol) is the monobasic citrate salt of tromethamine (also known as TRIS, THAM, or tris(hydroxymethyl)aminomethane) and citric acid in a 1:1 stoichiometric ratio [1]. The compound combines the proton-accepting amine buffer capacity of tromethamine (pKₐ 8.1 at 25°C, 7.8 at 37°C) with the metal-chelating and antioxidant properties of the citrate anion, yielding a dual-function buffering species that is recognized in pharmacopoeial compendia including the European Pharmacopoeia (monograph 1053) and USP, and is registered as a Unique Ingredient Identifier (UNII: Y370FA4B4G) by the FDA [2]. It is commercially supplied as Trizma® citrate monobasic solution (CAS 108321-33-1) and is employed as a pH-stabilizing excipient in injectable cardioplegia solutions, ophthalmic formulations, and as a counterion for acidic active pharmaceutical ingredients [3].

Why Trometamol Citrate Cannot Be Interchanged with Generic Tromethamine Salts or Alternative Buffer Systems


Although tromethamine-based buffers share a common amine core, the counterion identity and salt stoichiometry critically determine the pH range, buffering capacity, solubility profile, and biocompatibility of the final formulation. Trometamol citrate differs from tromethamine hydrochloride (Tris-HCl) in that the citrate counterion contributes three additional pKₐ values (3.13, 4.76, 6.40), extending buffering capacity into the acidic range while simultaneously providing metal-chelating functionality absent in the hydrochloride or acetate salts . Unlike sodium bicarbonate buffer, which requires an open system for CO₂ elimination to exert its effect and possesses a pKₐ of only 6.1—far from the physiological pH of 7.4—the tromethamine moiety of trometamol citrate has a pKₐ of 7.8 at 37°C, delivering superior buffering within the physiological pH range and remaining effective in closed or semiclosed systems including cardioplegia circuits and hypothermic conditions [1]. Furthermore, tromethamine base (pH 10.4 in 0.1 M aqueous solution) causes venous irritation and thrombosis upon peripheral intravenous administration, whereas the citrate salt form (and the related acetate salt at pH 8.6) mitigates this incompatibility while preserving the intracellular buffering advantage conferred by the 30% un-ionized fraction at pH 7.4 [2]. These pharmacochemical distinctions render direct substitution without reformulation a source of pH instability, altered drug solubility, and potential tissue toxicity.

Trometamol Citrate: Quantified Differential Performance Against Closest Comparators


Physiological pH Buffering Superiority: THAM pKₐ 7.8 vs Sodium Bicarbonate pKₐ 6.1 at 37°C

The tromethamine component of trometamol citrate exhibits a pKₐ of 7.8 at 37°C, positioning its maximum buffering capacity directly within the physiological blood pH range (7.35–7.45). By contrast, sodium bicarbonate—the most commonly used clinical buffer—has a pKₐ of 6.1, meaning that at pH 7.4 the bicarbonate system operates far from its pKₐ and is therefore a comparatively inefficient proton acceptor in the physiological range [1]. The stoichiometric equivalence of THAM is 1 proton titrated per molecule, identical to bicarbonate, yet the pKₐ proximity advantage renders THAM a more effective buffer on a molar basis within the physiological pH window [2].

Acid-base physiology Metabolic acidosis treatment Buffer capacity

Closed-System Buffering: THAM Effective Without CO₂ Elimination vs Bicarbonate-Dependent Open System

A critical functional differentiation between tromethamine-based buffers (including trometamol citrate) and sodium bicarbonate is system-dependency. Sodium bicarbonate requires an open system for carbon dioxide elimination to exert its buffering effect, as the bicarbonate buffering equilibrium generates CO₂ that must be ventilated. Tromethamine buffers, by contrast, operate effectively in closed or semiclosed systems and maintain their buffering power during hypothermia—a condition where bicarbonate buffering is further compromised [1]. This property renders trometamol citrate the preferred buffer in cardioplegia circuits, where the system is necessarily closed and the heart is maintained under hypothermic arrest. The New Zealand-registered Cardioplegia Base formulation contains trometamol 5.9 g/L alongside citric acid monohydrate 0.07973 g/L and sodium citrate dihydrate 0.6412 g/L, explicitly leveraging the closed-system compatibility of the tromethamine-citrate buffer combination [2].

Cardioplegia Hypothermia management Closed-circuit perfusion

Intracellular Buffering Penetration: 30% Un-Ionized THAM Fraction at pH 7.4 vs Negligible Intracellular Bicarbonate Access

At physiological pH 7.4, approximately 30% of tromethamine molecules remain in the un-ionized (free base) form, enabling passive diffusion across cell membranes and subsequent intracellular proton neutralization [1]. This contrasts with sodium bicarbonate, which remains predominantly ionized at physiological pH and is largely confined to the extracellular compartment, buffering only the plasma fraction. The intracellular buffering capability of the tromethamine moiety is a class-level property retained by all tromethamine salts including trometamol citrate, and it is documented in the FDA-approved prescribing information for THAM (tromethamine injection): 'A significant fraction of tromethamine (30% at pH 7.40) is not ionized and therefore is capable of reaching equilibrium in total body water. This portion may penetrate cells and may neutralize acidic ions of the intracellular fluid' [2]. Although this is a class-level property of the tromethamine cation rather than unique to the citrate salt, the selection of the citrate counterion simultaneously addresses the vein irritation problem of tromethamine base (pH 10.4) while preserving this intracellular penetration advantage, a combination not achieved by tromethamine hydrochloride alone [3].

Intracellular pH regulation Acidosis correction Cell-penetrating buffer

Ophthalmic Formulation Stability: Citric Acid–Tromethamine Dual Stabilizer System Maintains Drug Content >90% and Impurities <1% Over 6 Months Accelerated Storage

In a 2024 Design of Experiment (DoE) study on lifitegrast-containing eyedrops, formulations stabilized with the citric acid–tromethamine combination maintained drug content between 90.0% and 110.0% and kept impurity levels below 1% throughout 6 months of accelerated storage conditions, while maintaining a clear appearance at pH 7.2–7.6 [1]. By contrast, control formulations without these stabilizers showed a decline in drug content to 88.2% and an increase in impurities to 1.55%, exceeding acceptable quality limits alongside significant changes in appearance and pH beyond specification [1]. Mechanistically, citric acid provided protection against oxidative degradation via reactive oxygen species (ROS) scavenging, while tromethamine prevented hydrolytic degradation by maintaining pH within the optimal range of 6.8–8.0, with each stabilizer contributing through independent and complementary pathways [1]. Notably, at equivalent concentrations, citric acid demonstrated slightly greater efficacy than tromethamine in reducing impurity formation, indicating a synergistic rather than merely additive dual-stabilizer effect not achievable with tromethamine alone or with alternative single-mechanism buffers [1].

Ophthalmic formulation stability Lifitegrast eyedrops Dual-function excipient

Ocular Cytotoxicity Profile: Tris-HCl Buffer Causes Less Morphological Alteration than Citrate or Phosphate Buffers in Human Corneal–Limbal Epithelial Cells

A comparative cytotoxicity study evaluated four buffer types—borate, citrate, phosphate, and Tris-HCl—on human corneal–limbal epithelial (HCLE) and human conjunctival epithelial (HCjE) cell models at concentrations of 10, 50, and 100 mM with exposure times of 10, 30, and 60 minutes [1]. HCLE cell morphology was distinctly altered by 100 mM phosphate and Tris buffers after 30 minutes, whereas HCjE cells already showed marked changes after only 10 minutes of exposure to 100 mM citrate and phosphate buffers [1]. Critically, 100 mM phosphate buffer produced significant delayed effects on cell viability: HCLE 16.8 ± 4.8% and HCjE 39.2 ± 6.1% after 60 minutes (P < 0.05), while 50 and 100 mM citrate buffer reduced HCjE viability to 42.8 ± 6.5% and 39.3 ± 7.9%, respectively [1]. Tris-HCl buffer did not produce the same magnitude of viability reduction at these concentrations, demonstrating a more favorable cytotoxicity profile compared to citrate-only and phosphate buffers in this ocular surface model [1]. Although this study did not directly test trometamol citrate salt, the Tris-HCl data provide the closest class-level evidence for the tromethamine cation's ocular safety profile, which is relevant to the citrate salt formulation.

Ocular buffer toxicity Corneal epithelium Ophthalmic excipient safety

API Solubility Enhancement via Tromethamine Salt Formation: 2.95-Fold Solubility Improvement and 89.56% Dissolution at 60 Minutes vs 63.96% for Free Acid

The capacity of tromethamine to function as a solubility-enhancing counterion for weakly acidic drugs is a well-established pharmaceutical salt-formation strategy. In a controlled study of ketoprofen, the formation of a multicomponent crystal with tromethamine increased aqueous solubility by a factor of 2.95 compared to the intact free acid form [1]. The dissolution rate in phosphate buffer at pH 7.4 was correspondingly accelerated: within 60 minutes, 89.56% of the ketoprofen–tromethamine multicomponent crystal had dissolved, whereas only 63.96% of intact ketoprofen dissolved in the same interval [1]. This 25.6 percentage-point improvement in dissolution at the 60-minute time point translates to faster absorption kinetics for oral solid dosage forms. The solubility- and dissolution-enhancing property of the tromethamine cation is retained across salt forms, including the citrate salt, and extends to numerous acidic drugs: dexketoprofen trometamol, for instance, achieves aqueous solubility approximately 150-fold greater than the free acid and reaches peak plasma concentrations (Cₘₐₓ 1.4 mg/L for a 12.5 mg dose; 3.1 mg/L for 25 mg) within 0.25–0.75 hours (tₘₐₓ), compared to 0.5–3.0 hours for the racemic free acid formulation [2].

Pharmaceutical salt formation Solubility enhancement Dissolution rate

Trometamol Citrate: Optimal Procurement Scenarios Driven by Differential Evidence


Cardioplegia Solution Formulation for Cardiac Surgery

Trometamol citrate is the buffering agent of choice in cardioplegia solutions where a closed-circuit, hypothermic perfusion environment demands effective proton neutralization without reliance on CO₂ elimination. The New Zealand-registered Cardioplegia Base formulation incorporates trometamol 5.9 g/L alongside citric acid and sodium citrate, exploiting the tromethamine moiety's closed-system buffering capability (pKₐ 7.8 at 37°C vs bicarbonate pKₐ 6.1) and the citrate component's calcium-chelating property for myocardial protection [1][2]. The enriched variant increases trometamol to 9.097 g/L for extended cardioplegic arrest. Procurement of trometamol citrate as a pre-qualified, pharmacopoeia-compliant excipient eliminates the need for in-situ neutralization of tromethamine base (which carries venous irritation risk at pH 10.4) and ensures batch-to-batch consistency in a critical-care formulation.

Ophthalmic Drug Product Stabilization Against Oxidative and Hydrolytic Degradation

For oxidation- and hydrolysis-prone ophthalmic drugs such as lifitegrast, the citric acid–tromethamine dual stabilizer system has been quantitatively validated to maintain drug content between 90.0% and 110.0% and impurities below 1% over 6 months of accelerated storage, while unstabilized controls fail to meet quality specifications (drug content decline to 88.2%, impurities rising to 1.55%) [3]. The mechanism involves citric acid acting as a ROS scavenger to prevent oxidative degradation and tromethamine buffering at pH 6.8–8.0 to prevent amide bond hydrolysis—two independent degradation pathways addressed simultaneously by a single binary excipient system. The favorable ocular cytotoxicity profile of Tris-based buffers relative to citrate-only and phosphate buffers further supports trometamol citrate as the preferred buffer for sensitive anterior-segment ophthalmic formulations [4].

Salt-Formation Counterion for Poorly Water-Soluble Acidic APIs

Trometamol citrate serves a dual purpose as both a pharmaceutically acceptable salt-forming counterion and a buffering excipient for acidic drug substances with poor aqueous solubility. The tromethamine cation has been demonstrated to increase the aqueous solubility of ketoprofen by 2.95-fold and accelerate dissolution to 89.56% at 60 minutes (vs 63.96% for the free acid) [5]. Clinically, dexketoprofen formulated as its trometamol salt achieves tₘₐₓ values of 0.25–0.75 hours—significantly faster than the 0.5–3.0 hours for the racemic free acid—and causes less gastric ulceration than the free acid form upon repeated oral administration [6]. When the citrate salt is selected, the citrate anion additionally contributes buffering capacity in the acidic range (pKₐ₁ 3.13, pKₐ₂ 4.76, pKₐ₃ 6.40) and metal-chelating functionality, providing a multifunctional excipient that simultaneously enhances dissolution, stabilizes pH, and sequesters metal ions that could catalyze drug degradation.

Intracellular pH Correction in Metabolic Acidosis and Cell-Based Assays

The unique ability of tromethamine to penetrate cells—30% of molecules remain un-ionized at pH 7.4 and freely diffuse across membranes—makes trometamol citrate a superior buffer for applications requiring intracellular pH correction [2][7]. This property is unattainable with sodium bicarbonate, which remains largely ionized and confined to the extracellular space. In clinical intensive care, tromethamine-based buffers correct both extracellular and intracellular acidosis in conditions such as diabetic ketoacidosis, cardiac bypass surgery, and severe hypercapnic respiratory failure where bicarbonate therapy is either ineffective or contraindicated due to CO₂ generation. In research settings, trometamol citrate-buffered cell culture or assay media ensure pH homeostasis in both the extracellular milieu and the intracellular compartment, which is critical for studies of pH-sensitive cellular processes including enzyme kinetics, ion channel function, and apoptosis.

Quote Request

Request a Quote for Trometamol citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.